Tirbanibulin mesylate
Overview
Description
Tirbanibulin mesylate is a synthetic chemical compound known for its dual inhibitory action on Src kinase and tubulin polymerization. It is primarily used for the topical treatment of actinic keratosis, a pre-cancerous skin condition characterized by rough, scaly patches on the skin due to prolonged sun exposure . This compound is marketed under the brand name Klisyri and was approved by the United States Food and Drug Administration in December 2020 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tirbanibulin mesylate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Pyridinyl Acetamide Core: This involves the reaction of 2-chloropyridine with acetamide under basic conditions.
Introduction of the Benzylamine Moiety: The benzylamine group is introduced through a nucleophilic substitution reaction.
Final Assembly and Purification: The final compound is purified using chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .
Chemical Reactions Analysis
Types of Reactions
Tirbanibulin mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their potential therapeutic applications .
Scientific Research Applications
Tirbanibulin mesylate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the inhibition of Src kinase and tubulin polymerization.
Biology: The compound is studied for its effects on cell proliferation, apoptosis, and cell cycle regulation.
Medicine: this compound is primarily used for the treatment of actinic keratosis.
Mechanism of Action
Tirbanibulin mesylate exerts its effects by inhibiting the polymerization of tubulin and the activity of Src kinase. Tubulin polymerization is essential for the formation of microtubules, which are crucial for cell division. By inhibiting this process, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Src kinase is involved in various cellular processes, including proliferation, survival, and metastasis. Inhibition of Src kinase by this compound further enhances its anti-proliferative and anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A topical treatment for actinic keratosis that works by inhibiting thymidylate synthase, leading to cell death.
Ingenol Mebutate: Another topical treatment for actinic keratosis that induces cell death through necrosis and apoptosis.
Uniqueness of Tirbanibulin Mesylate
This compound is unique due to its dual mechanism of action, targeting both tubulin polymerization and Src kinase. This dual inhibition results in a more comprehensive anti-proliferative effect compared to other treatments that target only one pathway .
Properties
IUPAC Name |
N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3.CH4O3S/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;1-5(2,3)4/h1-11,20H,12-19H2,(H,28,30);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSYRKUPDSSTCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1080645-95-9 | |
Record name | Tirbanibulin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1080645959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIRBANIBULIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AC3796WJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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